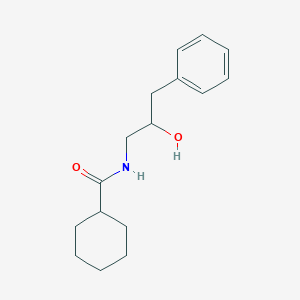

N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGAMFKYUXOEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-hydroxy-3-phenylpropylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted cyclohexanecarboxamides.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

- Chemical Formula : C18H25NO2

- Molecular Weight : 287.39 g/mol

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the primary applications of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide is as an inhibitor of soluble epoxide hydrolase. The inhibition of this enzyme is crucial for the modulation of inflammatory responses and pain management. Studies have demonstrated that modifications to the cycloalkane structure enhance the potency of the compound as an sEH inhibitor, suggesting its potential in treating conditions linked to inflammation and pain .

Anticancer Activity

Research indicates that N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide exhibits anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. The mechanism appears to involve the modulation of apoptotic pathways and interference with angiogenesis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in various experimental models. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide is vital for optimizing its pharmacological properties. Key findings include:

- Hydrophobic Substituents : The presence of bulky hydrophobic groups enhances the binding affinity to biological targets.

- Hydroxyl Group Positioning : The positioning of the hydroxyl group on the cyclohexane ring significantly influences the inhibition potency against sEH.

- Phenyl Group Variations : Alterations in the phenyl substituent can lead to variations in biological activity, highlighting the importance of substituent choice in drug design .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide in a murine model of arthritis. The results indicated a significant reduction in pro-inflammatory cytokines and joint swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

In another study focusing on ovarian cancer models, treatment with N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide resulted in reduced tumor sizes and increased survival rates. The compound was found to induce apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Inhibition of sEH | Modulation of inflammatory response | Enhanced pain relief in animal models |

| Anticancer Activity | Induction of apoptosis; inhibition of angiogenesis | Reduced tumor growth in xenograft models |

| Neuroprotective Effects | Protection against oxidative stress | Improved neuronal survival in vitro |

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylpropyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide and its analogs:

Key Observations:

In H₂L₉, an intramolecular N-H···O bond stabilizes a pseudo-six-membered ring, suggesting similar intramolecular interactions could occur in the target compound .

Biological Activity: Antimicrobial Potential: Thiourea derivatives like H₂L₉ exhibit metal-chelating properties, which are critical for antimicrobial and antifungal activity . The hydroxy group in the target compound may augment metal coordination. CNS Applications: WAY-100635’s 5-HT₁A antagonism highlights the pharmacological relevance of cyclohexanecarboxamides in neurochemistry . The target compound’s hydroxy-phenylpropyl group may modulate receptor selectivity.

Safety Profiles :

- Substituents significantly influence toxicity. For example, N-(3-acetylphenyl)cyclohexanecarboxamide exhibits acute oral toxicity (H302), whereas hydroxylated derivatives (e.g., 12a) may have safer profiles due to reduced electrophilicity .

Physicochemical Properties

- Crystallography : Thiourea analogs (e.g., H₂L₉) adopt chair conformations in cyclohexane rings, stabilized by hydrogen bonds . The target compound’s hydroxy group may promote similar crystalline packing or alternative polymorphs.

Biological Activity

N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the modulation of ion channels and its implications in pain management. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide features a cyclohexane ring connected to a carboxamide group, with a phenylpropyl moiety that includes a hydroxyl group. Its molecular structure can be represented as follows:

This configuration suggests potential interactions with various biological targets, particularly ion channels involved in pain perception.

Modulation of TRPA1 Ion Channels

Research indicates that derivatives of N-(2-hydroxy-3-phenylpropyl) compounds can modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is known for its role in nociception (the sensory perception of pain), and its activation can lead to pain and inflammatory responses .

Key Findings:

- Pain and Pruritus : The modulation of TRPA1 channels by these compounds suggests their utility in treating conditions associated with pain and itch (pruritus). Studies have shown that specific derivatives can inhibit TRPA1 activity, thereby reducing pain sensation .

- Chemical Activation : TRPA1 is activated by various stimuli including noxious cold and inflammatory mediators. Compounds that inhibit TRPA1 may provide therapeutic benefits in managing neuropathic and inflammatory pain .

Structure-Activity Relationships (SAR)

The biological activity of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide is influenced by its structural components. Research into SAR has revealed that modifications to the cyclohexane and phenyl groups significantly affect the potency of the compound as an inhibitor of target enzymes.

| Structural Component | Modification Type | Effect on Activity |

|---|---|---|

| Cyclohexane | Size Increase | Increased potency |

| Phenyl Group | Substitution | Variable effects depending on substituent type |

Studies suggest that larger hydrophobic groups enhance inhibition potency, while smaller or polar modifications decrease it .

Neurogenic Effects

In animal models, compounds similar to N-(2-hydroxy-3-phenylpropyl) have been tested for their neurogenic properties. For instance, studies involving serotonin receptor agonists showed that certain derivatives increased neuronal cell generation, which correlated with improved cognitive functions . This indicates a potential dual role for such compounds in both pain modulation and neuroprotection.

Clinical Implications

Clinical investigations into TRPA1 inhibitors have shown promise in treating chronic pain conditions. For example, a study demonstrated that patients receiving TRPA1 antagonists reported significant reductions in pain levels associated with neuropathic conditions . The ongoing research into the pharmacodynamics of N-(2-hydroxy-3-phenylpropyl) derivatives could lead to novel therapeutic strategies for managing chronic pain syndromes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.